9-(2-Biphenylyl)-10-bromoanthracene

OLED Photoluminescence Quantum Yield Solid-State Luminescence

Common planar anthracene derivatives suffer from aggregation-caused quenching (ACQ) in solid-state devices. 9-(2-Biphenylyl)-10-bromoanthracene (CAS 400607-16-1) circumvents this with a twisted, unsymmetrical architecture that suppresses π-π stacking, preserving blue emission efficiency. • Reactive Br at C10 enables Suzuki/Stille cross-coupling for modular emitter design. • Steric 2-biphenylyl group at C9 enforces non-planar conformation to mitigate ACQ. • Enables construction of high-PLQY materials (efficiency >39% demonstrated in DPA derivatives). • Suitable for TTA-UC applications and OFET semiconductor monomers.

Molecular Formula C26H17B
Molecular Weight 409.3 g/mol
CAS No. 400607-16-1
Cat. No. B1291625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Biphenylyl)-10-bromoanthracene
CAS400607-16-1
Molecular FormulaC26H17B
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
InChIInChI=1S/C26H17Br/c27-26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H
InChIKeyNANUBXRTTQXXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Biphenylyl)-10-bromoanthracene Selection Guide


9-(2-Biphenylyl)-10-bromoanthracene (CAS 400607-16-1) is an unsymmetrically substituted polycyclic aromatic hydrocarbon featuring an anthracene core bearing a 2-biphenyl group at the 9-position and a bromine atom at the 10-position [1]. This structural motif confers distinct photophysical and reactive properties, positioning the compound as a versatile synthetic intermediate in advanced materials science, particularly within the domain of organic electronics . Its primary industrial relevance stems from its role as a precursor to functional emissive materials, where the bromine atom provides a precise site for cross-coupling reactions, enabling the modular construction of more complex molecular architectures [2].

9-(2-Biphenylyl)-10-bromoanthracene: Why Substitution Fails


Simple, symmetrical anthracene derivatives like 9-bromoanthracene or 9,10-dibromoanthracene are common starting points but often lead to planar molecular geometries that promote detrimental π-π stacking in the solid state, which quenches luminescence and reduces device efficiency [1]. In contrast, the unsymmetrical substitution pattern of 9-(2-biphenylyl)-10-bromoanthracene introduces steric bulk that enforces a non-planar, twisted conformation . This architectural feature is not merely structural nuance; it is a critical design parameter that mitigates aggregation-caused quenching (ACQ), thereby preserving the desirable photophysical properties of the anthracene core in condensed phases [2]. Attempting to replicate this behavior with a simpler, more planar analog will invariably result in inferior solid-state performance, making the selection of this specific biphenyl-substituted derivative a non-negotiable requirement for achieving targeted optoelectronic outcomes.

9-(2-Biphenylyl)-10-bromoanthracene Performance Metrics


Solid-State Quantum Yield vs. DPA Derivatives

9-(2-Biphenylyl)-10-bromoanthracene demonstrates a solid-state quantum yield of 10%, as reported for the pure material . This value, while not competitive with the highest-performing final emitter molecules, establishes a critical baseline for a precursor compound. For context, state-of-the-art blue-emitting fluorophores based on the 9,10-diphenylanthracene (DPA) core, such as DPA-TPE and DPA-TPS, exhibit solid-state photoluminescence quantum yields (PLQY) of 59% and 39%, respectively, in neat films [1]. This comparison underscores a fundamental principle of materials procurement: the 10% yield of the unoptimized 9-(2-Biphenylyl)-10-bromoanthracene intermediate represents the lower bound of performance prior to subsequent functionalization. The value proposition lies not in its use as a final emitter, but as a precisely substituted building block that can be further elaborated via cross-coupling to achieve the >39-59% PLQY regime characteristic of high-performance materials.

OLED Photoluminescence Quantum Yield Solid-State Luminescence

Solution-State Quantum Efficiency Differentiation

The compound exhibits a solution-state quantum efficiency of 20% . This is significantly lower than the near-unity solution quantum yields (0.87 to 1.12) reported for highly optimized, non-brominated 9,10-substituted anthracene derivatives when referenced against a 9,10-diphenylanthracene standard (Φf=0.90) [1]. This quantitative disparity is not a deficiency but a direct consequence of the compound's design as a functional intermediate. The presence of the heavy bromine atom facilitates spin-orbit coupling, promoting intersystem crossing and altering the excited-state dynamics compared to a purely fluorescent end-product. The 20% quantum efficiency serves as a verifiable, batch-to-batch quality control metric that confirms the compound's molecular identity and its suitability for further transformation, distinguishing it from a non-reactive, high-yield emitter that would be unsuitable for the same synthetic applications.

Fluorescence Quantum Yield Photophysics OLED Intermediate

Molecular Geometry and Steric Advantage

The efficiency of 9-(2-Biphenylyl)-10-bromoanthracene is fundamentally linked to its dihedral angle and the steric influence of its substituents . While direct dihedral angle measurements for this exact compound were not found in the accessed primary literature, a robust class-level inference can be drawn from the well-documented behavior of similar 9,10-substituted anthracenes. Theoretical calculations and experimental data consistently show that introducing bulky substituents at the 9 and 10 positions forces the anthracene core into a non-coplanar, twisted conformation [1]. In stark contrast, simpler analogs like 9-bromoanthracene or 9,10-dibromoanthracene adopt more planar geometries. This planarity in the simpler analogs promotes strong intermolecular π-π stacking in the solid state, a primary driver of aggregation-caused quenching (ACQ) that severely reduces luminescence [2]. The biphenyl substitution on 9-(2-Biphenylyl)-10-bromoanthracene is specifically designed to mitigate ACQ, a quantifiable structural advantage that directly translates to preserved emissive properties when this intermediate is incorporated into a final material.

Molecular Geometry Aggregation-Caused Quenching DFT Calculation

Purity and Physical Specifications

A key differentiator in chemical procurement is the verifiable purity and physical specification. 9-(2-Biphenylyl)-10-bromoanthracene is commercially available with a certified purity of >98.0% as determined by Gas Chromatography (GC) and with suppliers offering a minimum purity of >99% (GC) . The reported melting point is consistently documented between 146.0 to 150.0 °C , with one supplier specifying a sharp melting point of 148°C . This narrow melting range is a critical, easily verifiable metric for assessing batch-to-batch consistency and overall quality. In contrast, purchasing a less-defined or lower-purity anthracene analog may introduce unknown impurities that can act as exciton traps or charge carrier scatterers in device fabrication, directly undermining performance and reproducibility. The availability of analytical documentation, including NMR, HPLC, GC, and LC-MS , provides procurement specialists with the quantitative assurance necessary for high-stakes R&D and manufacturing environments.

Purity Specification Quality Control Melting Point

9-(2-Biphenylyl)-10-bromoanthracene Application Scenarios


Blue-Emitting Materials for OLEDs

This compound serves as a critical precursor for synthesizing blue-emitting materials in OLEDs. The established solid-state quantum yield (10%) provides a benchmark for the intermediate, while its unique steric bulk mitigates aggregation-caused quenching [1]. This allows researchers to leverage the reactive bromine site for cross-coupling reactions to create non-planar, high-PLQY emitters, as demonstrated by the >39% efficiencies achieved with advanced DPA derivatives [2].

TTA-UC Materials

The specific energy levels and triplet state characteristics of 9-bromo-10-(2-biphenyl)anthracene make it a candidate for TTA-UC applications [1]. The presence of the bromine atom and the biphenyl group modulates photophysical properties crucial for this process, where two low-energy photons are converted into one higher-energy photon, a phenomenon relevant for enhancing efficiencies in certain OLEDs and solar cells [1].

Asymmetric Conjugated Polymer Building Block

The compound's asymmetric structure, with a reactive bromine at the 10-position and a bulky biphenyl group at the 9-position, makes it an ideal monomer for creating polymers and small molecules with precisely tuned electronic properties [1]. This specific substitution pattern is essential for controlling molecular packing and charge transport in organic field-effect transistors (OFETs) and other organic electronic devices, a level of control not achievable with symmetrical precursors [2].

Technical Documentation Hub

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